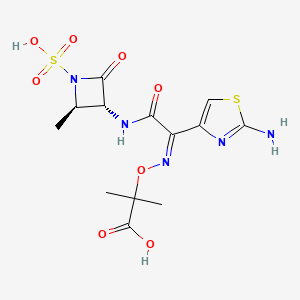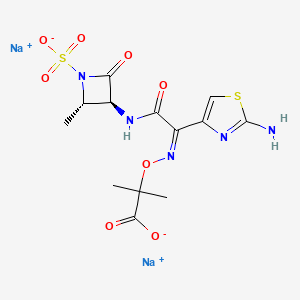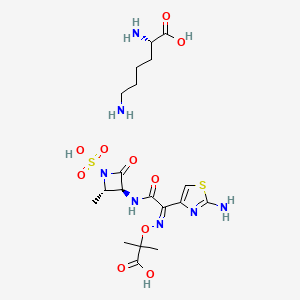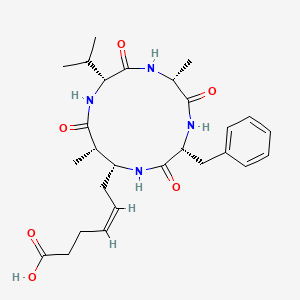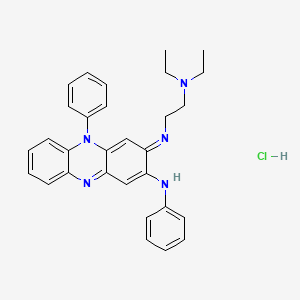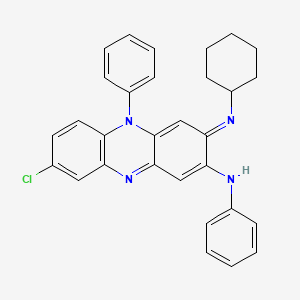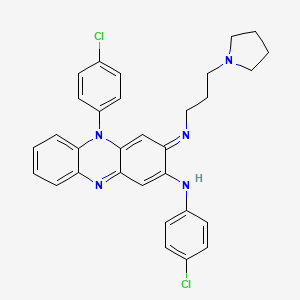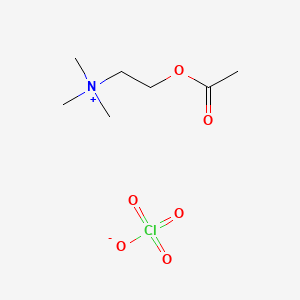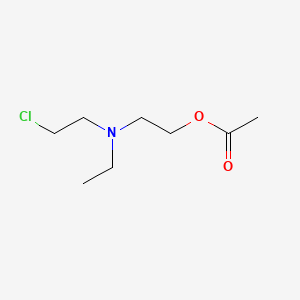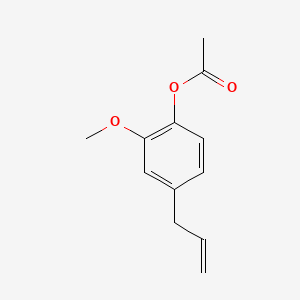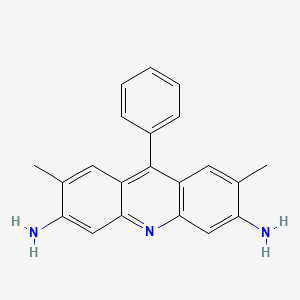
Benzoflavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoflavine is a basic yellow acridine dye.
Applications De Recherche Scientifique
Biomechanical Changes in Corneal Crosslinking
Benzoflavine is used in corneal crosslinking procedures. Wollensak and Iomdina (2009) investigated the biomechanical efficiency of corneal crosslinking with riboflavin, also known as benzoflavine, in a study where rabbits' eyes were treated with riboflavin solutions and irradiated with ultraviolet-A. The results showed significant biomechanical changes, indicating the effectiveness of riboflavin in corneal crosslinking procedures (Wollensak & Iomdina, 2009).
Use in Traditional and Folklore Medicine
Dhawan, Dhawan, and Sharma (2004) highlighted the use of benzoflavine in traditional and folklore medicine. The benzoflavone moiety from Passiflora incarnata has been found to possess significant central nervous system depressant properties (Dhawan, Dhawan, & Sharma, 2004).
Phototransformation of Environmental Contaminants
Zhao, Hu, and Hwang (2006) explored the role of riboflavin in the phototransformation of environmental contaminants. Their study demonstrated that riboflavin can significantly enhance the rate of phototransformation of benzo[a]pyrene, an important environmental pollutant (Zhao, Hu, & Hwang, 2006).
Microbial Metabolism of Benzoflavines
Popłoński et al. (2015) investigated the microbial metabolism of benzoflavines, specifically naphthoflavones, which are used in drug metabolism studies and as components of food supplements. They discovered that certain fungal strains can transform naphthoflavones to 4′-hydroxy derivatives, highlighting a biocatalytic application for benzoflavines (Popłoński et al., 2015).
Transepithelial Corneal Cross-linking
Pinelli et al. (2009) conducted a study to enhance the delivery of riboflavin into the corneal stroma for cross-linking, without removing the epithelium. This research aimed at making corneal cross-linking a less invasive technique and demonstrated the potential of benzalkonium chloride in aiding riboflavin's entry into the corneal stroma (Pinelli et al., 2009).
Role in Antimicrobial Therapy
Hiremathad et al. (2015) reviewed the emerging role of benzofuran derivatives, closely related to benzoflavines, in antimicrobial therapy. They emphasized the importance of benzofuran and its derivatives in the discovery of new antimicrobial agents, highlighting their broad biological activities and applications in various fields (Hiremathad et al., 2015).
Propriétés
Numéro CAS |
477-74-7 |
|---|---|
Nom du produit |
Benzoflavine |
Formule moléculaire |
C21H19N3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2,7-dimethyl-9-phenylacridine-3,6-diamine |
InChI |
InChI=1S/C21H19N3/c1-12-8-15-19(10-17(12)22)24-20-11-18(23)13(2)9-16(20)21(15)14-6-4-3-5-7-14/h3-11H,22-23H2,1-2H3 |
Clé InChI |
AFYNWNWCDBFAJL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N |
SMILES canonique |
CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N |
Apparence |
Solid powder |
Autres numéros CAS |
477-74-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoflavine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



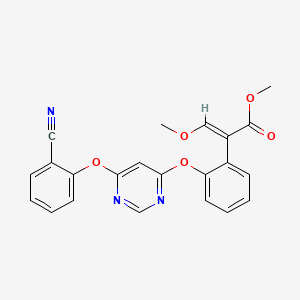
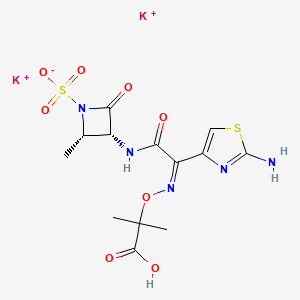
![methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1666515.png)
